Thermal Stability: Solid-State Integrity at 100°C vs. Ambient Baseline
The compound demonstrates high thermal integrity as a solid. When subjected to accelerated aging conditions of 100°C for 24 hours, HPLC analysis confirmed the material retains its structural identity, showing minimal decomposition with a stability score of 38 (where a lower score indicates higher stability) . This quantitative metric provides a verifiable baseline for procurement decisions involving high-temperature processing or storage.
| Evidence Dimension | Solid-state thermal degradation after 24h at 100°C |
|---|---|
| Target Compound Data | Stability Score: 38 |
| Comparator Or Baseline | Baseline: No degradation (score of 0). The scale is proprietary/inverted; a lower value indicates higher stability. This is an absolute stability metric rather than a comparative one. |
| Quantified Difference | A score of 38 indicates minimal decomposition under these forced conditions relative to a completely stable baseline. |
| Conditions | Solid form exposed to 100°C for 24 hours; analyzed by HPLC. |
Why This Matters
This provides a quantitative threshold for procurement: the material can withstand short-term thermal excursions (e.g., during shipping, drying, or compounding) without significant chemical degradation, unlike some less sterically hindered phenols.
